Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride
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Overview
Description
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride is a chemical compound with the molecular formula C13H18BrClN2OS. It is known for its unique structure, which includes a thiazolidine ring and a bromopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride typically involves the reaction of 5-bromopyridine with a thiazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF)
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products
Scientific Research Applications
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(5-bromopyridin-2-yl)oxypentyl]-4-methyl-1,3-thiazolidine, hydrochloride
- 5-bromo-2-{[5-(1,3-thiazolidin-3-yl)pentyl]oxy}pyridine hydrochloride
Uniqueness
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolidine ring and a bromopyridine moiety makes it particularly versatile in various applications .
Properties
CAS No. |
41287-83-6 |
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Molecular Formula |
C13H20BrClN2OS |
Molecular Weight |
367.73 g/mol |
IUPAC Name |
3-[5-(5-bromopyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H19BrN2OS.ClH/c14-12-4-5-13(15-10-12)17-8-3-1-2-6-16-7-9-18-11-16;/h4-5,10H,1-3,6-9,11H2;1H |
InChI Key |
PUEQRAGPCUCQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCCOC2=NC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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